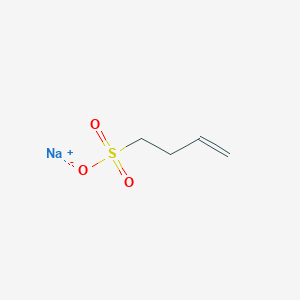

![molecular formula C25H23N3O5S2 B2725638 Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-35-7](/img/structure/B2725638.png)

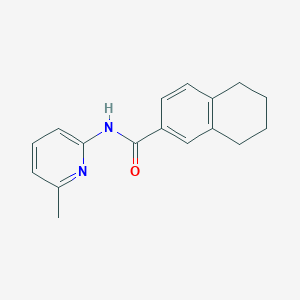

Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

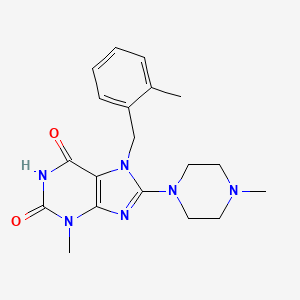

This compound is a novel derivative of pyrimidothienopyridazine . It has a molecular formula of C25H23N3O5S2 and a molecular weight of 509.6. It’s part of a class of compounds that have received much attention due to their reactions, synthetic and effective biological importance .

Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This produces an ethoxymethyleneamino intermediate, which is then reacted with ammonium hydroxide at 70 °C .Scientific Research Applications

Synthesis and Biological Activity

This compound and related derivatives are synthesized through various methods, often aiming at exploring their biological activities. For instance, the synthesis of thienopyrimidines and pyrazolopyrimidines involves reactions with different reagents to produce S-alkyl derivatives and hydroxypyrazolopyrimidine derivatives, showcasing a broad spectrum of potential pharmacological activities (El-Dean & Abdel-Moneam, 2002). These compounds have been evaluated for various biological activities, including antimicrobial and anti-inflammatory properties, as well as their potential as non-steroidal anti-inflammatory agents (Narayana et al., 2006).

Anticancer Potential

Research into derivatives of Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has also extended into the realm of cancer treatment. A notable example is the discovery of new apoptosis-inducing agents for breast cancer based on related chemical structures. These agents have shown significant in vitro and in vivo activity against cancer cell lines, highlighting their potential in anticancer therapeutics development (Gad et al., 2020).

Heterocyclic Chemistry

The compound and its derivatives play a crucial role in the development of heterocyclic chemistry, contributing to the synthesis of new heterocyclic compounds with potential applications in various fields. This includes the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, showcasing the versatility of these compounds in creating complex heterocyclic structures with potential pharmaceutical applications (Bekircan & Bektaş, 2008).

Antimicrobial Activities

Compounds related to this compound have been synthesized and evaluated for their antimicrobial activities. Research has demonstrated that certain derivatives exhibit promising antibacterial activities, suggesting potential use in addressing antibiotic resistance and developing new antimicrobial agents (Al-Kamali et al., 2014).

Properties

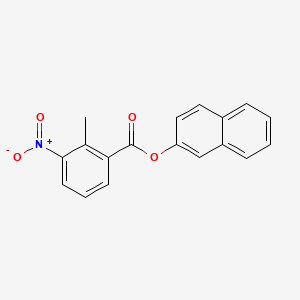

IUPAC Name |

ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S2/c1-3-33-25(31)22-19-14-35-23(26-20(29)15-34-13-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-9-11-18(32-2)12-10-17/h4-12,14H,3,13,15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVTWUSZCGVHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2725555.png)

![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2725574.png)